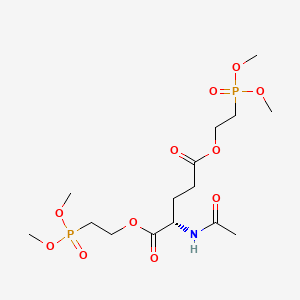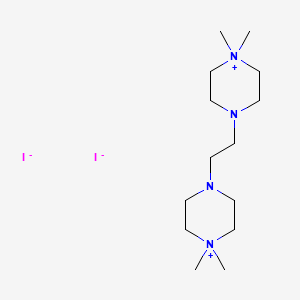
beta-D-rhamnopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-rhamnopyranose: is a naturally occurring monosaccharide that belongs to the class of deoxy sugars. It is a six-carbon sugar with the molecular formula C6H12O5 . This compound is a component of many natural glycosides and polysaccharides, playing a crucial role in various biological processes. This compound is commonly found in plants, where it contributes to the structural integrity of cell walls and serves as a building block for more complex carbohydrates.
準備方法
Synthetic Routes and Reaction Conditions: Beta-D-rhamnopyranose can be synthesized through several chemical and enzymatic methods. One common approach involves the hydrolysis of natural glycosides containing rhamnose. Enzymes such as alpha-L-rhamnosidase can be used to cleave the glycosidic bonds, releasing this compound . Chemical synthesis can also be achieved through the reduction of rhamnose derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources rich in rhamnose-containing polysaccharides. The extraction process includes steps such as maceration, filtration, and purification to isolate the desired compound . Enzymatic hydrolysis is often employed to enhance yield and purity.
化学反応の分析
Types of Reactions: Beta-D-rhamnopyranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rhamnonic acid using oxidizing agents such as potassium permanganate .
Reduction: Reduction of this compound can yield rhamnitol, a sugar alcohol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives such as rhamnosides .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium periodate.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Acidic or basic catalysts, depending on the desired substitution.
Major Products:
- Various rhamnosides from substitution reactions.
Rhamnonic acid: from oxidation.
Rhamnitol: from reduction.
科学的研究の応用
Beta-D-rhamnopyranose has a wide range of applications in scientific research:
作用機序
The mechanism of action of beta-D-rhamnopyranose involves its role as a structural component in various biological molecules. It interacts with enzymes and other proteins, influencing their activity and stability. In plants, this compound is a key component of pectic polysaccharides, contributing to cell wall integrity and defense mechanisms . Its molecular targets include enzymes involved in glycosylation and cell wall biosynthesis.
類似化合物との比較
Alpha-L-rhamnopyranose: Another isomer of rhamnose with a different configuration at the anomeric carbon.
Beta-D-glucopyranose: A similar six-carbon sugar with a different hydroxyl group arrangement.
Beta-D-galactopyranose: Another hexose sugar with a different stereochemistry.
Uniqueness: Beta-D-rhamnopyranose is unique due to its specific configuration and role in natural glycosides. Its presence in various plant-derived compounds and its involvement in biological processes make it distinct from other similar sugars.
特性
CAS番号 |
28161-50-4 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC名 |
(2R,3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6-/m1/s1 |
InChIキー |
SHZGCJCMOBCMKK-RWOPYEJCSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)



![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)






